molecular formula C7H4ClFO3S B13616843 2-Fluoro-5-formylbenzene-1-sulfonylchloride

2-Fluoro-5-formylbenzene-1-sulfonylchloride

Cat. No.: B13616843
M. Wt: 222.62 g/mol
InChI Key: AQYVRRVLDPOMEI-UHFFFAOYSA-N
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Description

2-Fluoro-5-formylbenzene-1-sulfonylchloride is an organic compound with the molecular formula C7H4ClFO3S It is a derivative of benzene, characterized by the presence of a fluorine atom, a formyl group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-formylbenzene-1-sulfonylchloride typically involves the introduction of the sulfonyl chloride group to a fluorinated benzene derivative. One common method is the chlorosulfonation of 2-fluoro-5-formylbenzene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-formylbenzene-1-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

    Carboxylic Acids: Formed by the oxidation of the formyl group.

    Alcohols: Formed by the reduction of the formyl group.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-formylbenzene-1-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-formylbenzene-1-sulfonylchloride is unique due to the presence of both a formyl group and a sulfonyl chloride group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C7H4ClFO3S

Molecular Weight

222.62 g/mol

IUPAC Name

2-fluoro-5-formylbenzenesulfonyl chloride

InChI

InChI=1S/C7H4ClFO3S/c8-13(11,12)7-3-5(4-10)1-2-6(7)9/h1-4H

InChI Key

AQYVRRVLDPOMEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)Cl)F

Origin of Product

United States

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